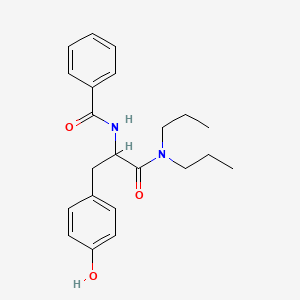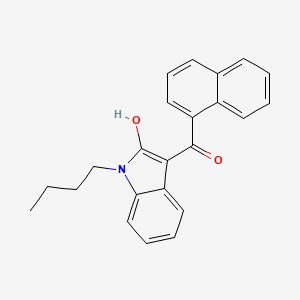
N-Methyl Trimetazidine-d8 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl Trimetazidine-d8 Dihydrochloride is a labeled analogue of N-Methyl Trimetazidine Dihydrochloride, which is a metabolite of Trimetazidine. Trimetazidine is a drug used for the treatment of angina pectoris. The compound is characterized by the presence of deuterium atoms, which makes it useful in various scientific research applications, particularly in metabolic studies and as a reference standard in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Trimetazidine-d8 Dihydrochloride involves the incorporation of deuterium atoms into the molecular structure of N-Methyl Trimetazidine. The process typically starts with the deuteration of the precursor compounds, followed by a series of chemical reactions to form the final product. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carried out in controlled environments to ensure the quality and consistency of the product. The final compound is then purified and characterized using various analytical techniques to confirm its structure and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
N-Methyl Trimetazidine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogues.
Scientific Research Applications
N-Methyl Trimetazidine-d8 Dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace metabolic pathways and understand the metabolism of drugs.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and the optimization of existing drug formulations.
Mechanism of Action
The mechanism of action of N-Methyl Trimetazidine-d8 Dihydrochloride is similar to that of Trimetazidine. It is believed to inhibit 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation while preserving glucose metabolism. This action helps prevent the acidic conditions that exacerbate ischemic injury in the heart. The compound targets metabolic pathways involved in energy production, thereby improving the efficiency of glucose utilization in the heart muscle .
Comparison with Similar Compounds
Similar Compounds
N-Methyl Trimetazidine Dihydrochloride: The non-deuterated analogue of N-Methyl Trimetazidine-d8 Dihydrochloride.
Trimetazidine: The parent compound used for the treatment of angina pectoris.
Other Deuterated Analogues: Various deuterated analogues of Trimetazidine and related compounds.
Uniqueness
This compound is unique due to its isotopic labeling with deuterium atoms. This labeling provides distinct advantages in scientific research, such as improved sensitivity in analytical techniques and the ability to trace metabolic pathways more accurately. The deuterium atoms also enhance the stability of the compound, making it a valuable tool in various research applications.
Properties
CAS No. |
1246819-10-2 |
|---|---|
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
288.417 |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3/i7D2,8D2,9D2,10D2 |
InChI Key |
SQQDLCAQLUXIPC-UFBJYANTSA-N |
SMILES |
CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Synonyms |
1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-d8 Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)



![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)



